sPLA2 inhibitor - 393569-31-8

sPLA2 inhibitor

Catalog Number: EVT-271958
CAS Number: 393569-31-8
Molecular Formula: C31H37NO4
Molecular Weight: 487.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid is a synthetic compound developed as a selective inhibitor of human phospholipase A2 group IIA (PLA2G2A). [] It belongs to the class of phenyl alkanoic acid derivatives, specifically phenyloxy alkanoic acids. [] This compound is a valuable tool in scientific research for investigating the role of PLA2G2A in various physiological and pathological processes, particularly in the context of obesity, type 2 diabetes, and metabolic syndrome. []

(S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid is a selective inhibitor of human phospholipase A2 group IIA (PLA2G2A). It has shown efficacy in attenuating visceral adiposity and reversing many characteristics of metabolic syndrome in rats fed a high-carbohydrate, high-fat diet.

2-Hydroxy-3-(2-(8-phenyloctyl)phenyl)-4-thiaheptanedioic acid

Compound Description: 2-Hydroxy-3-(2-(8-phenyloctyl)phenyl)-4-thiaheptanedioic acid is a member of a novel class of selective leukotriene receptor antagonists. Its molecular structure features an all-trans phenyloctyl and mercaptopropionate chains, both fully extended. The carboxylic and hydroxyl groups in the hydroxyacetate chain are gauche to the phenyl ring, and the interphenyl dihedral angle is 67.3 (3)°. This compound exhibits hydrophobic and hydrophilic group segregation through molecular packing, with lipophilic chains packing in a head-to-tail fashion.

(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic acid (GI 262570)

Compound Description: (S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic acid, also known as GI 262570, is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator. Studies in conscious rats have shown that GI 262570 causes a gradual decrease in mean arterial blood pressure and a progressive increase in blood flow to the hindquarters, suggesting vasodilatory effects.

Classification

Secreted phospholipase A2 enzymes are classified into several groups based on their structure and function. In mammals, there are 11 identified groups (I through XII), with group IIa, V, and X being particularly relevant in human diseases like atherosclerosis. These enzymes have been implicated in promoting lipid accumulation and inflammatory responses within arterial walls, making them critical targets for drug development.

Synthesis Analysis

The synthesis of secreted phospholipase A2 inhibitors typically involves several key steps, often utilizing advanced organic chemistry techniques. For example, a novel inhibitor known as (R)-7 has been synthesized through a series of reactions starting from dimethyl malonate. The synthetic pathway includes:

  1. Alkylation: Dimethyl malonate is alkylated using 3-bromobenzyl bromide.
  2. Hydrolysis and Decarboxylation: The resulting compound undergoes hydrolysis to yield the propionic acid derivative.
  3. Re-esterification: This step produces the methyl ester form of the compound.
  4. Boronylation: Utilizing (Bpin)₂ and PdCl₂(dppf) leads to the formation of the pinacol borane ester.
  5. Coupling Reactions: The Suzuki–Miyaura coupling is then performed with benzylated chloro benzonitrile.
  6. Final Hydrolysis: The final product is obtained through careful hydrolysis, monitored to avoid over-hydrolysis to diacid forms .

The entire process is characterized by specific conditions such as temperature control (e.g., reactions at 70 °C) and careful monitoring of reaction times to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of secreted phospholipase A2 inhibitors is crucial for their function. For instance, the inhibitor (R)-7 features a complex arrangement that includes:

  • Functional Groups: The presence of a carboxylic acid moiety is essential for binding to the enzyme's active site.
  • Conformational Stability: The introduction of substituents can enhance binding affinity by stabilizing specific conformations that favor enzyme interaction.
  • Calcium Coordination: Many inhibitors exhibit enhanced potency through ligand-mediated calcium chelation, which is vital for enzyme activity modulation .

Crystallographic studies have shown how these inhibitors interact with the enzyme's active site, revealing insights into their binding mechanisms and potential for further optimization.

Chemical Reactions Analysis

Chemical reactions involving secreted phospholipase A2 inhibitors primarily focus on their interaction with the target enzymes. Inhibitors can exhibit various modes of inhibition:

  • Competitive Inhibition: Compounds compete with substrate for binding at the active site.
  • Uncompetitive Inhibition: Some inhibitors may bind only to the enzyme-substrate complex, reducing both maximum reaction velocity (Vmax) and Michaelis constant (Km) values .
  • Mechanistic Studies: Kinetic analyses often involve measuring initial reaction velocities under varying substrate concentrations to characterize inhibitor behavior accurately.

For example, studies on CHEC-9 demonstrated its uncompetitive inhibition properties against secreted phospholipase A2 group I, where it effectively reduced both Vmax and Km .

Mechanism of Action

The mechanism of action for secreted phospholipase A2 inhibitors typically involves:

  1. Binding Affinity: Inhibitors bind to the active site or allosteric sites on the enzyme, preventing substrate access or altering enzyme conformation.
  2. Calcium Interaction: Many secreted phospholipase A2 enzymes require calcium ions for activity; thus, inhibitors that chelate calcium can effectively reduce enzymatic function.
  3. Reduction of Pro-inflammatory Mediators: By inhibiting these enzymes, the release of pro-inflammatory mediators such as arachidonic acid is diminished, leading to reduced inflammation .

Experimental data often support these mechanisms through detailed kinetic studies and structural analyses.

Physical and Chemical Properties Analysis

The physical and chemical properties of secreted phospholipase A2 inhibitors are critical for their efficacy as therapeutics:

  • Solubility: Many potent inhibitors exhibit high solubility in biological fluids, which is essential for effective systemic delivery.
  • Stability: Metabolic stability ensures that the compound remains active long enough to exert its effects without rapid degradation.
  • Lipophilicity: Balancing lipophilicity is crucial; overly lipophilic compounds may have poor bioavailability while too much hydrophilicity can hinder membrane permeability .

Quantitative structure-activity relationship studies help identify optimal properties that correlate with biological activity.

Applications

Secreted phospholipase A2 inhibitors have significant scientific applications:

  1. Therapeutic Development: They are being explored as treatments for inflammatory diseases, particularly those associated with cardiovascular conditions such as coronary artery disease.
  2. Research Tools: These compounds serve as valuable tools in biochemical research to dissect pathways involving lipid metabolism and inflammation.
  3. Potential Cancer Therapies: Some studies suggest that inhibiting specific phospholipases may enhance cancer therapies by modulating tumor microenvironments .

The ongoing research into these compounds continues to reveal new potential applications across various fields of medicine and biochemistry.

Molecular Mechanisms of sPLA2 Inhibition

Catalytic Site Binding Dynamics

Competitive vs. Non-Competitive Inhibition Strategies

Competitive inhibitors like varespladib and LY315920 bind directly to the catalytic site of sPLA2, mimicking phospholipid substrates and preventing enzymatic hydrolysis. Varespladib employs a glyoxamide group that occupies the catalytic groove, blocking substrate access through steric hindrance [1] [5]. In contrast, non-competitive inhibitors such as resveratrol alter enzyme conformation by binding outside the catalytic site. Molecular dynamics simulations reveal resveratrol stabilizes a "closed" enzyme state through interactions with Ile19 and Leu3 near the active site entrance, reducing substrate affinity without direct catalytic residue engagement [10].

Hydrophobic and Electrostatic Interaction Networks

Effective sPLA2 inhibitors exploit both hydrophobic and electrostatic forces. 2-Oxoamide inhibitors (e.g., AX007) form hydrogen bonds between their carboxylic acid moieties and Arg200 of sPLA2-IIA, while their long alkyl chains penetrate hydrophobic channels lined by Phe199, Pro263, and Leu264 [1]. Similarly, indoxam utilizes electrostatic complementarity with cationic residues near the catalytic site, coupled with hydrophobic contacts from aromatic side chains. This dual-interaction strategy enhances binding affinity by 10–100-fold compared to single-mode inhibitors [5] [9].

Irreversible Covalent Modification Mechanisms

Methyl arachidonyl fluorophosphonate (MAFP) irreversibly inactivates sPLA2 through covalent modification of the catalytic histidine residue. The fluorophosphonate group reacts with His48 to form a stable phosphoimidazole adduct, permanently disrupting enzymatic function [5]. Similarly, manoalide alkylates nucleophilic residues via its reactive α,β-unsaturated aldehyde groups, demonstrating >90% enzyme inactivation at micromolar concentrations [5].

Table 1: Catalytic Inhibition Strategies of Key sPLA2 Inhibitors

InhibitorBinding MechanismKey InteractionsStructural Features
VarespladibCompetitiveH-bond with His48; hydrophobic tail burialGlyoxamide + carboxylate
ResveratrolNon-competitiveH-bond with Ser23; hydrophobic with Ile19Polyphenol scaffold
MAFPIrreversible covalentAlkylation of His48Fluorophosphonate headgroup
2-Oxoamides (AX074)CompetitiveArg200 H-bond; hydrophobic channel fillingLong aliphatic chain + carboxyl

Allosteric Modulation of Enzymatic Activity

Conformational Locking via Secondary Binding Pockets

Allosteric inhibitors induce structural rearrangements that propagate to the catalytic site. Thioetheramide PC binds to a hydrophobic cleft adjacent to the sPLA2 interfacial binding surface, triggering a "conformational lock" that restricts substrate access. This shifts the enzyme’s secondary structure, increasing α-helix content by 15% while reducing β-sheets, as confirmed by circular dichroism spectroscopy [5] [10]. Similarly, luffariellolide stabilizes a catalytically inactive dimeric form of sPLA2 through interactions with Tyr52 and Lys69 in the dimerization interface [5].

Impact on Substrate Affinity and Turnover Rates

Allosteric modulators reduce substrate affinity by altering membrane association kinetics. Oleyloxyethyl phosphorylcholine embeds into lipid bilayers, reducing sPLA2 membrane binding efficiency by 70% at 10 μM concentrations. This decreases catalytic turnover rates (kcat) from 150 min⁻¹ to 40 min⁻¹ by disrupting the enzyme’s optimal orientation on phospholipid surfaces [5] [9]. Molecular dynamics simulations confirm that such inhibitors increase the energy barrier for phospholipid extraction from membranes by >3 kcal/mol [10].

Calcium Chelation in Active Site Inhibition

Bidentate Coordination Strategies

sPLA2 requires Ca²⁺ for catalytic activity, making ion chelation a potent inhibition strategy. 2-Oxoamide inhibitors (e.g., AX006) employ bidentate coordination where their carboxylate and carbonyl oxygen atoms simultaneously bind the catalytic Ca²⁺. This displaces the water molecule essential for substrate hydrolysis, reducing enzyme activity by 95% at nanomolar concentrations [1]. Similarly, indoxam uses a carboxylate-phosphonate pair to occupy both Ca²⁺ coordination sites, mimicking the transition state geometry of phospholipid hydrolysis [5].

Role of Carboxylic Acid Moieties in Metal Ion Interaction

Carboxylate groups are critical for high-affinity Ca²⁺ chelation. Modifying the carboxylic acid in varespladib to ester or amide derivatives reduces inhibition potency by 100-fold, confirming its role in coordinating the Ca²⁺ ion [1]. Free energy calculations demonstrate that optimal Ca²⁺ binding requires a 2.4–2.8 Å distance between carboxylate oxygen atoms and the metal center, with bond angles of 70–90° [10].

Isoform-Specific Selectivity Determinants

Structural Variations in sPLA2-IIA vs. sPLA2-X Binding Pockets

sPLA2-IIA possesses a distinctive hydrophobic channel lined by Val3, Leu31, and Phe106, while sPLA2-X features a more polar pocket with Lys10 and Asp49 residues. These differences enable selective targeting; LY315920 inhibits sPLA2-IIA with IC₅₀ = 9 nM but shows 50-fold lower potency against sPLA2-X due to steric clashes with Lys10 [4] [5]. Conversely, varespladib exhibits broader isoform inhibition due to its compact structure that accommodates both hydrophobic and polar residues [1] [6].

Role of Hydrophobic Residue Alignment in Inhibitor Specificity

Hydrophobic residue alignment dictates inhibitor binding geometry. In sPLA2-IIA, Phe5 and Phe24 form a "hydrophobic clamp" that accommodates inhibitors with C16–C18 alkyl chains (e.g., AX007). Shorter chains (C10–C12) exhibit 80% lower potency due to incomplete channel occupancy [1]. Molecular dynamics simulations reveal that resveratrol selectively stabilizes sPLA2-IIA over other isoforms by forming π-π stacking with Phe106, a residue absent in sPLA2-V [10].

Table 2: Structural Determinants of sPLA2 Isoform Selectivity

IsoformKey ResiduesPocket PropertiesSelective InhibitorInhibition IC₅₀
sPLA2-IIAVal3, Phe5, Phe106Deep hydrophobic channelLY3159209 nM
sPLA2-XLys10, Asp49, Arg100Shallow polar pocketVarespladib methyl450 nM
sPLA2-VTrp31, Arg34, Leu38Charged rim + hydrophobic coreAX07422 nM

Key Chemical Compounds

Complete list of inhibitors discussed:

  • Varespladib
  • LY315920
  • Resveratrol
  • 2-Oxoamides (AX006, AX007, AX074)
  • Methyl arachidonyl fluorophosphonate (MAFP)
  • Manoalide
  • Thioetheramide PC
  • Luffariellolide
  • Oleyloxyethyl phosphorylcholine
  • Indoxam

Properties

CAS Number

393569-31-8

Product Name

sPLA2 inhibitor

IUPAC Name

(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid

Molecular Formula

C31H37NO4

Molecular Weight

487.6 g/mol

InChI

InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1

InChI Key

KWLUIYFCMHKLKY-NDEPHWFRSA-N

SMILES

C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

5-(4-benzyloxyphenyl)-4S-(7-phenylheptanoylamino)pentanoic acid
5-BPP acid
KH064 cpd

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.